molecular formula C21H26N4 B5849657 2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine

2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine

Cat. No.: B5849657
M. Wt: 334.5 g/mol
InChI Key: VYSOYXTYHXYAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents .

Properties

IUPAC Name

2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-23(2)9-10-24-11-13-25(14-12-24)21-7-8-22-20-16-18-6-4-3-5-17(18)15-19(20)21/h3-8,15-16H,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSOYXTYHXYAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCN(CC1)C2=CC=NC3=CC4=CC=CC=C4C=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine involves several steps. One common method includes the reaction of benzo[g]quinoline with piperazine under specific conditions to form the intermediate product. This intermediate is then reacted with N,N-dimethylethanamine to yield the final compound. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .

Chemical Reactions Analysis

2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

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